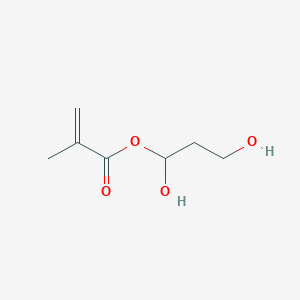

Hydroxyethyl-hydroxymethyl methacrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hydroxyethyl-hydroxymethyl methacrylate (HEMA) is a water-soluble monomer that is widely used in the field of biomaterials due to its biocompatibility and hydrophilicity. HEMA is a derivative of methacrylic acid and is synthesized by the esterification of methacrylic acid with ethylene glycol and formaldehyde. The resulting monomer has a hydroxyl group and a methacrylate group, which allows it to be polymerized with other methacrylate monomers to form a cross-linked network.

Wirkmechanismus

The mechanism of action of Hydroxyethyl-hydroxymethyl methacrylate is not fully understood, but it is believed to be due to its hydrophilic nature. Hydroxyethyl-hydroxymethyl methacrylate can absorb water and other biological fluids, which allows it to interact with biological tissues and cells. This interaction can lead to the formation of a biocompatible interface between the biomaterial and the surrounding tissue.

Biochemische Und Physiologische Effekte

Hydroxyethyl-hydroxymethyl methacrylate has been shown to have low toxicity and is generally considered safe for use in biomedical applications. However, some studies have reported that Hydroxyethyl-hydroxymethyl methacrylate can cause irritation and inflammation in some individuals. Additionally, Hydroxyethyl-hydroxymethyl methacrylate has been shown to be a weak mutagen in some in vitro studies.

Vorteile Und Einschränkungen Für Laborexperimente

Hydroxyethyl-hydroxymethyl methacrylate's hydrophilic nature makes it an ideal material for use in lab experiments that require the absorption of biological fluids. However, Hydroxyethyl-hydroxymethyl methacrylate's low toxicity and weak mutagenicity may limit its use in some applications.

Zukünftige Richtungen

There are several future directions for the use of Hydroxyethyl-hydroxymethyl methacrylate in the field of biomaterials. One potential application is in the development of tissue engineering scaffolds. Hydroxyethyl-hydroxymethyl methacrylate's ability to interact with biological tissues and cells could be used to create scaffolds that promote tissue regeneration. Additionally, Hydroxyethyl-hydroxymethyl methacrylate could be used in the development of drug delivery systems that target specific tissues or cells. Finally, further research is needed to fully understand the mechanism of action of Hydroxyethyl-hydroxymethyl methacrylate and its potential impact on human health.

Synthesemethoden

The synthesis of Hydroxyethyl-hydroxymethyl methacrylate involves the reaction of methacrylic acid with ethylene glycol and formaldehyde. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting monomer is purified by distillation or recrystallization.

Wissenschaftliche Forschungsanwendungen

Hydroxyethyl-hydroxymethyl methacrylate has been extensively studied for its use in the field of biomaterials. It has been used in the production of contact lenses, dental materials, and drug delivery systems. Hydroxyethyl-hydroxymethyl methacrylate's hydrophilic nature makes it an ideal material for use in these applications as it can absorb water and other biological fluids without swelling or degrading.

Eigenschaften

CAS-Nummer |

118797-69-6 |

|---|---|

Produktname |

Hydroxyethyl-hydroxymethyl methacrylate |

Molekularformel |

C7H12O4 |

Molekulargewicht |

160.17 g/mol |

IUPAC-Name |

1,3-dihydroxypropyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C7H12O4/c1-5(2)7(10)11-6(9)3-4-8/h6,8-9H,1,3-4H2,2H3 |

InChI-Schlüssel |

SXMPQZFGMQBFMT-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OC(CCO)O |

Kanonische SMILES |

CC(=C)C(=O)OC(CCO)O |

Synonyme |

HEMA-MEMA hydroxyethyl-hydroxymethyl methacrylate hydroxyethylhydroxymethylmethacrylate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-4,5-dihydro-1H-imidazole-5-carboxylate](/img/structure/B45647.png)

![Diethyl 2-[[3-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioate](/img/structure/B45650.png)